molecular formula C15H21NO4 B2820495 (S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid CAS No. 118247-68-0

(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid

Cat. No.: B2820495
CAS No.: 118247-68-0
M. Wt: 279.336
InChI Key: NXDHEHGNNDPBNL-ZDUSSCGKSA-N
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Description

(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid, also known as Z-VEID-FMK, is a potent, cell-permeable, and irreversible inhibitor of caspase-1 [https://pubmed.ncbi.nlm.nih.gov/17560378/]. Caspase-1, also known as interleukin-1β converting enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response by cleaving and activating the pro-inflammatory cytokines IL-1β and IL-18 [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2857638/]. This compound acts as an electrophilic substrate analog that covalently binds to the active site cysteine of the enzyme, thereby blocking its proteolytic activity. As a key research tool, Z-VEID-FMK is extensively used in immunological and cell death studies to specifically investigate pyroptosis, a highly inflammatory form of programmed cell death triggered by microbial infection and danger signals [https://www.nature.com/articles/s41418-020-0535-y]. Its application allows researchers to dissect the contribution of caspase-1-mediated pathways in various disease models, including autoimmune disorders, septic shock, and other chronic inflammatory conditions, providing crucial insights for potential therapeutic development. This compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3S)-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDHEHGNNDPBNL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group of the corresponding amino acid. One common method is the use of benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction proceeds as follows:

  • Dissolve the amino acid in a suitable solvent such as water or methanol.
  • Add the base to the solution to deprotonate the amino group.
  • Slowly add benzyl chloroformate to the reaction mixture while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Extract the product using an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid can undergo various chemical reactions, including:

    Hydrogenation: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Hydrolysis: The ester bond in the benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the free amino acid.

    Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.

    Esterification: The carboxyl group can be esterified with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Hydrogenation: Pd/C, H₂ gas, methanol or ethanol as solvent.

    Hydrolysis: HCl or NaOH, water or methanol as solvent.

    Acylation: Acyl chlorides or anhydrides, pyridine or triethylamine as base.

    Esterification: Alcohols (e.g., methanol, ethanol), H₂SO₄ or HCl as catalyst.

Major Products

    Hydrogenation: Free amino acid.

    Hydrolysis: Free amino acid.

    Acylation: Amides.

    Esterification: Esters.

Scientific Research Applications

Antiviral Research

One of the significant applications of (S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid is in the synthesis of antiviral agents. Research indicates that derivatives of this compound can be utilized to develop inhibitors targeting the hepatitis C virus (HCV). A study highlighted the potential of compounds derived from similar structures to exhibit potent inhibition against HCV replication, particularly focusing on their selectivity and efficacy .

Amino Acid Derivatives

This compound serves as a crucial intermediate in synthesizing various amino acid derivatives that may have therapeutic properties. For instance, it can be converted into enantiomerically enriched forms that are essential for developing drugs like pregabalin, which is used to treat neuropathic pain and epilepsy . The ability to modify its structure allows for the exploration of new pharmacological activities.

Synthesis and Optimization

The synthesis of this compound typically involves methods that ensure high yields and purity. Various synthetic routes have been explored, including the use of lipase for enantiomeric resolution, which enhances the optical purity of the final product . This method not only improves yield but also aligns with green chemistry principles by minimizing waste.

Case Study 1: Antiviral Activity

A study conducted on symmetric molecules derived from this compound demonstrated their effectiveness as NS5A inhibitors against HCV. The results indicated that specific modifications to the core structure significantly enhanced antiviral activity, showcasing a promising avenue for developing new antiviral therapies .

Case Study 2: Drug Development

In another investigation, researchers synthesized a library of bestatin derivatives, including those based on this compound. These derivatives were tested against malarial PfA-M1 metallo-aminopeptidase, revealing their potential as therapeutic agents in treating malaria . The ability to alter side chains led to variations in inhibitory potency, emphasizing the importance of structural diversity in drug discovery.

Mechanism of Action

The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective modifications at other functional groups. Upon removal of the protecting group, the free amino acid can participate in various biochemical processes, such as peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, pharmacological relevance, and synthesis methods of (S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid with related compounds:

Compound Name (CAS) Molecular Formula Functional Groups/Substituents Pharmacological Notes Key References
This compound (118247-68-0) C₁₅H₂₁NO₄ - Cbz at 3-position
- Methyl at 5-position
Intermediate in peptide synthesis; no direct therapeutic use reported
(S)-β3CbzK (S1 in ) C₁₄H₁₉N₂O₄ - Cbz at 6-position
- Amino at 3-position
β³-amino acid backbone; potential use in non-ribosomal peptide engineering
Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) C₈H₁₇NO₂ - Aminomethyl at 3-position
- Methyl at 5-position
Schedule V controlled substance; treats neuropathic pain and epilepsy
(3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid (402959-33-5) C₁₄H₁₉NO₅ - Cbz at 3-position
- Hydroxyl at 2-position
Enhanced hydrophilicity due to hydroxyl; potential for bioconjugation
(S)-3-Amino-5-methyl-hexanoic acid C₇H₁₅NO₂ - Free amino at 3-position
- Methyl at 5-position
Deprotected form; increased polarity; limited stability
Fmoc-β-HoLeu-OH (193887-44-4) C₂₄H₂₇NO₄ - Fmoc at 3-position
- Methyl at 5-position
Fmoc protection enables solid-phase peptide synthesis; base-labile

Key Differences and Implications

Protecting Groups: The Cbz group in the target compound requires hydrogenolysis for removal, while the Fmoc group in its analog (193887-44-4) is cleaved under mild basic conditions . The hydroxyl group in (3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid increases solubility in aqueous systems, making it suitable for bioconjugation compared to the parent compound .

Pharmacological Activity: Pregabalin, a structural analog lacking the Cbz group, is bioactive and classified as a gabamimetic agent. Its aminomethyl group enables binding to voltage-gated calcium channels, a feature absent in the Cbz-protected derivative .

Biological Activity

(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid, with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of approximately 279.33 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl group, which is commonly employed as a protecting group in organic synthesis, particularly in the manipulation of amino acids and peptides. The stereochemistry of this compound is significant; it exists in the (S)-enantiomeric form, which is often associated with specific biological activities and interactions .

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. It can act as both a substrate and an inhibitor, suggesting its potential role in pharmacological applications. The compound's structural features influence its binding affinities and selectivity towards specific biological targets .

1. Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been evaluated against histone deacetylases (HDACs), where it demonstrated varying degrees of inhibition. The IC50 values for inhibition ranged from 14 to 67 nM for different isoforms .

Data Table: Biological Activities Overview

Activity Target IC50 Value Study Reference
HDAC InhibitionHDAC1-3, 10, 1114 - 67 nM
Anti-MigrationHuh7 Cell LineNot specified
Integrin Expression ModulationIntegrin α7Decreased

Case Study 1: Inhibition of Histone Deacetylases

A study conducted on various azumamide derivatives, including those structurally related to this compound, demonstrated their ability to inhibit HDAC enzymes effectively. The study reported that the presence of specific functional groups significantly influenced the potency of these inhibitors .

Case Study 2: Cancer Cell Migration

Research focusing on benzofuran derivatives indicated that compounds with similar structural motifs could suppress cell migration in hepatocellular carcinoma models. These findings point towards the potential application of this compound in cancer therapeutics due to its structural similarities with effective anti-metastatic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid, and how do they address stereochemical control?

  • Methodology :

  • Chiral Auxiliary Approach : Utilize Evans chiral alkylation with derivatives like (4R,5S)-4-methyl-3-(1-oxo-4-methylpentyl)-5-phenyl-2-oxazolidinone. Tert-butyl bromoacetate is preferred for large-scale synthesis due to easier deprotection .
  • Enzymatic Resolution : Optimize enantioselective enzymatic hydrolysis or esterification to isolate the (S)-enantiomer. For example, lipases or esterases can enhance enantiomeric excess (e.g., 95% ee) .
  • Resolution via Diastereomeric Salts : Use chiral resolving agents like (S)-(+)-mandelic acid to separate racemic mixtures .

Q. How is the stereochemical integrity of this compound validated during synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm spatial arrangements.
  • Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to determine enantiomeric purity .
  • Polarimetry : Measure optical rotation and compare to literature values for the (S)-configuration .

Q. What are the primary applications of this compound in peptide chemistry?

  • Functional Role : The benzyloxycarbonyl (Cbz) group acts as a temporary amine protector in solid-phase peptide synthesis (SPPS). It is selectively removed via hydrogenolysis or acidic conditions (e.g., HBr/AcOH) .
  • Case Study : Used in synthesizing β-homo-amino acid derivatives, which modulate peptide backbone rigidity and biological activity .

Advanced Research Questions

Q. How can enzymatic methods improve the scalability and sustainability of synthesizing this compound?

  • Optimization Strategies :

  • Biocatalyst Engineering : Screen for engineered esterases or transaminases with higher activity toward the target substrate.
  • Solvent Systems : Use green solvents (e.g., ionic liquids) to enhance enzyme stability and reaction efficiency. highlights yield improvements (≥20%) via solvent optimization .
  • Flow Chemistry : Integrate immobilized enzymes in continuous-flow reactors to reduce costs and waste .

Q. What structural modifications of this compound enhance its bioactivity, and how are they evaluated?

  • Design & Testing :

  • Side-Chain Functionalization : Introduce trifluoromethyl or aryl groups to improve metabolic stability. Analogues with similar structures show anti-inflammatory and enzyme-inhibitory properties .
  • In Silico Screening : Perform molecular docking with targets like GABA receptors (linked to anticonvulsant activity in related compounds) .
  • In Vitro Assays : Test cytotoxicity (e.g., IC50_{50} in cancer cell lines) and enzyme inhibition (e.g., COX-2 or proteases) .

Q. How do researchers resolve contradictions in data between synthetic methods (e.g., yield vs. enantiomeric excess)?

  • Case Analysis :

  • Compare chemical synthesis (e.g., Evans alkylation, 70% yield, 98% ee) with enzymatic routes (e.g., 50% yield, 99% ee). Prioritize methods based on application needs (e.g., purity for pharmacology vs. scalability for intermediates) .
  • Use Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading) affecting trade-offs .

Q. What advanced analytical techniques are used to study this compound’s interactions with biological targets?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to receptors like GABAA_A.
  • X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., hydrolases) to identify binding motifs .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

Methodological Challenges & Solutions

Q. What strategies mitigate racemization during deprotection of the Cbz group?

  • Best Practices :

  • Avoid prolonged exposure to acidic conditions (e.g., limit TFA treatment to <2 hours).
  • Use hydrogenolysis (H2_2, Pd/C) at low temperatures (0–5°C) to preserve stereochemistry .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Protocols :

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 6 months and monitor degradation via LC-MS.
  • Excipient Compatibility : Test formulations with common buffers (PBS, Tris-HCl) to identify optimal storage pH (e.g., pH 5–7) .

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